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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with *’’Lu-EB-
PSMA-617. The information is designed to address specific issues related to hematologic
toxicity that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of hematologic toxicity with 17’Lu-EB-PSMA-617?

Al: Hematologic toxicity is a common adverse event associated with *’’Lu-EB-PSMA-617, with
the incidence and severity being dose-dependent. Studies have shown that as the
administered dose of 77Lu-EB-PSMA-617 increases, so does the frequency and grade of
hematologic toxicities such as anemia, leukopenia, and thrombocytopenia.[1][2] For instance,
in a dose-escalation study, grade 3-4 thrombocytopenia was observed in 37.5% of patients in
the highest dose group (3.52 GBq), while being less frequent at lower doses.[1][2]

Q2: What are the primary risk factors for developing hematologic toxicity?

A2: Several factors can increase the risk of developing clinically significant myelosuppression.
These include pre-existing grade 2 cytopenia, a high burden of bone tumor, and a history of
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taxane-based chemotherapy.[3][4][5] Patients with extensive PSMA-avid bone involvement are
also more likely to experience hematologic toxicity.[6]

Q3: How does the hematologic toxicity of ’’Lu-EB-PSMA-617 compare to that of 1’’Lu-PSMA-
6177?

A3: Due to its albumin-binding properties, ’’Lu-EB-PSMA-617 has a longer circulation time,
which can lead to a higher effective dose in the red bone marrow compared to *’’Lu-PSMA-
617.[1][2] This may result in a greater potential for hematologic toxicity, particularly at higher
administered activities.

Q4: Is the hematologic toxicity induced by 17’Lu-EB-PSMA-617 typically reversible?

A4: Yes, for the non-modified 1’/Lu-PSMA-617, hematologic adverse events are frequently
reversible.[3][4][5] In many cases, blood counts recover to grade 2 or less within a median
follow-up of 8 months.[3][5] Preclinical studies with high activities of 1’’Lu-PSMA-617 in mice
also showed that hematotoxicity was transient, with recovery of white blood cells, red blood
cells, and platelets within a month.[7][8] Similar trends in reversibility are expected with 177Lu-
EB-PSMA-617, although close monitoring is crucial, especially at higher doses.

Q5: When does the nadir for blood counts typically occur after administration of 1’/Lu-PSMA
therapies?

A5: The nadir for blood counts, the point at which they are at their lowest, typically occurs 3 to 4
weeks after the administration of 17/Lu-PSMA radioligand therapy.

Data Presentation: Hematologic Toxicity of *’7Lu-
EB-PSMA-617

Table 1: Grade >3 Hematologic Adverse Events in a Dose-Escalation Study of 177Lu-EB-
PSMA-617[1][2]
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Administered . Leukopenia (Grade = Thrombocytopenia
. Anemia (Grade =3)
Activity (GBq) 23) (Grade =3)
1.18 + 0.09 (Group A,
40.0% 0% 0%
n=10)
2.12 £ 0.19 (Group B,
20.0% 10.0% 10.0%
n=10)
3.52 £ 0.58 (Group C,
37.5% 12.5% 37.5%

n=8)

Table 2: Grade =3 Hematologic Adverse Events with 177Lu-PSMA-617 (for comparison)[3][5]

Adverse Event Incidence (Grade =3)
Anemia 7.1%
Leukopenia 3.6%
Thrombocytopenia 4.3%

Troubleshooting Guides

Issue 1: A patient/subject develops Grade 2 anemia
during the treatment course.

Root Cause Analysis:
o Pre-existing Condition: The patient may have had borderline low hemoglobin at baseline.

o Cumulative Toxicity: Repeated cycles of 17Lu-EB-PSMA-617 can lead to a gradual decline
in red blood cell production.

e High Tumor Burden: Extensive bone marrow involvement by the tumor can impair
hematopoiesis.

Solution Workflow:
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Caption: Troubleshooting workflow for Grade 2 anemia.
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Issue 2: A patient/subject presents with Grade 3 or 4
neutropenia or thrombocytopenia.

Root Cause Analysis:

o High Administered Activity: Higher doses of 7’Lu-EB-PSMA-617 are associated with
increased rates of severe myelosuppression.

e Poor Bone Marrow Reserve: Previous treatments such as chemotherapy may have
compromised the patient's bone marrow function.

« Individual Sensitivity: Some individuals may be more susceptible to the myelosuppressive
effects of radioligand therapy.

Solution Workflow:
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Caption: Troubleshooting workflow for severe neutropenia or thrombocytopenia.
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Experimental Protocols
Protocol 1: Monitoring for Hematologic Toxicity

¢ Baseline Assessment:

o Perform a complete blood count (CBC) with differential within 14 days prior to the first
administration of 17Lu-EB-PSMA-617.

o Document baseline hemoglobin, absolute neutrophil count (ANC), and platelet count.
o Assess risk factors such as prior chemotherapy and extent of bone metastases.
o Pre-treatment Monitoring (for subsequent cycles):

o Obtain a CBC with differential on the day of, but prior to, each subsequent administration
of 177Lu-EB-PSMA-617.

o Ensure hematologic parameters meet the criteria for safe administration as per the study
protocol (e.g., ANC > 1.0 x 10°/L, Platelets > 75 x 10°/L).

e Post-treatment Monitoring:

o Perform a CBC with differential every 2 weeks for the first 8 weeks after each treatment
cycle.[8]

o Increase the frequency of monitoring if a significant decline in any hematologic parameter
is observed.

o Toxicity Grading:

o Grade all hematologic adverse events according to the Common Terminology Criteria for
Adverse Events (CTCAE), version 5.0.

Protocol 2: Management of Hematologic Toxicity

e Dose Modification:
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o If a Grade 2 hematologic toxicity is observed on the day of planned treatment, consider
either postponing the treatment for 1-2 weeks or reducing the administered activity by
20%.

o If a Grade 3 or 4 hematologic toxicity occurs at any time, the next treatment cycle should
be held until the toxicity resolves to < Grade 2.

o Upon resolution, subsequent cycles should be administered at a reduced dose (e.g., a
20% reduction).

e Supportive Care:

o Anemia: For symptomatic anemia, consider red blood cell transfusions. The use of
erythropoiesis-stimulating agents (ESAs) may also be considered based on clinical
judgment and institutional guidelines.

o Neutropenia: For Grade 3 or 4 neutropenia, especially if associated with fever, the use of
granulocyte-colony stimulating factors (G-CSF) is permitted. There should be at least a 2-
week interval between the administration of G-CSF and the next dose of 1’’Lu-EB-PSMA-
617.

o Thrombocytopenia: For severe thrombocytopenia or in cases of active bleeding, platelet
transfusions should be administered.

Signaling Pathways and Logical Relationships
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Caption: Relationship between risk factors, mechanism, and hematologic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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